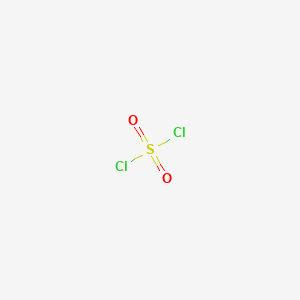
Trideuterio(deuteriooxy)(113C)methane
Descripción general
Descripción
Synthesis Analysis
The synthesis of isotopically labeled methane, such as methane-13C and its deuterated variants (e.g., methane-13C-d4), typically involves the hydrogenation of carbon-13C dioxide over specific catalysts like ruthenium-on-alumina, followed by further processing with ammonia over platinum catalysts at high temperatures to yield various isotopically labeled products (Ott et al., 1980).
Molecular Structure Analysis
The molecular structure of isotopically labeled methane derivatives, including Trideuterio(deuteriooxy)(13C)methane, can be analyzed through techniques such as NMR spectroscopy. Specific compounds like Tris(trimethylsilyl)methane serve as internal chemical shift thermometers for ^13C NMR, aiding in the structural elucidation of isotopically labeled compounds (Sikorski et al., 1998).
Chemical Reactions and Properties
The reactions involving isotopically labeled methane, such as oxidation processes catalyzed by methane monooxygenase, exhibit significant kinetic isotope effects. These effects provide insights into the mechanisms of methane oxidation and the role of isotopic labeling in altering reaction pathways and rates (Nesheim & Lipscomb, 1996).
Physical Properties Analysis
The physical properties of isotopically labeled methane, such as ^13CH3D, have been studied for their potential applications in natural gas exploration. The analysis of doubly-substituted methane isotopologues through techniques like FTIR spectroscopy reveals information about their vibrational modes and environmental temperature dependencies, providing valuable data for geological assessments (Ma et al., 2008).
Chemical Properties Analysis
The chemical properties of isotopically labeled methane, including its interactions with metal oxides, highlight the potential for abiogenic oxidation processes. Studies on the oxidation of methane by metal oxides at various temperatures have shed light on the kinetic and isotopic fractionation effects, offering insights into the isotopic composition changes during such reactions (Kiyosu & Imaizumi, 1996).
Aplicaciones Científicas De Investigación
“Trideuterio(deuteriooxy)(113C)methane”, also known as deuterated methanol, is a type of deuterated solvent . Deuterated solvents are commonly used in Nuclear Magnetic Resonance (NMR) spectroscopy , a technique used to determine the physical and chemical properties of atoms or the molecules in which they are contained .
- Scientific Field : Nuclear Magnetic Resonance (NMR) Spectroscopy .
- Summary of the Application : In NMR spectroscopy, deuterated solvents like “Trideuterio(deuteriooxy)(113C)methane” are used because they lack the magnetic moment that non-deuterated solvents have. This absence of magnetic moment prevents the solvent from interfering with the magnetic field applied during the NMR experiment, allowing for more accurate readings of the sample .
- Methods of Application : The sample to be analyzed is dissolved in the deuterated solvent, and then placed in a magnetic field. The NMR instrument then uses radio waves to probe the sample, and the response of the sample is recorded and analyzed .
- Results or Outcomes : The use of deuterated solvents in NMR spectroscopy allows scientists to obtain clear, accurate spectra of the sample being analyzed. This can provide valuable information about the sample’s structure, purity, and other properties .
-
Isotopic Labeling Studies
- Summary of the Application : Isotopic labeling involves replacing one or more atoms in a molecule with an atom of the same chemical element but of a different isotope. In the case of “Trideuterio(deuteriooxy)(113C)methane”, it can be used to replace hydrogen atoms with deuterium in chemical compounds. This can help scientists track the path of atoms through metabolic pathways, providing valuable insights into biochemical processes.
- Methods of Application : The compound to be labeled is mixed with “Trideuterio(deuteriooxy)(113C)methane” under conditions that allow the exchange of hydrogen atoms for deuterium. The resulting labeled compound can then be used in further experiments.
- Results or Outcomes : The use of “Trideuterio(deuteriooxy)(113C)methane” in isotopic labeling can provide detailed information about the metabolic pathways of a compound, helping scientists understand its biochemical behavior.
-
Enhancing Spectroscopic Analyses
- Summary of the Application : “Trideuterio(deuteriooxy)(113C)methane” can be used to enhance the results of spectroscopic analyses. Its unique properties can help improve the resolution and sensitivity of spectroscopic measurements.
- Methods of Application : The sample to be analyzed is mixed with “Trideuterio(deuteriooxy)(113C)methane” and subjected to spectroscopic analysis. The presence of the deuterated compound can help enhance the signals obtained, providing more detailed and accurate results.
- Results or Outcomes : The use of “Trideuterio(deuteriooxy)(113C)methane” in spectroscopic analyses can lead to improved resolution and sensitivity, providing more accurate and detailed information about the sample being analyzed.
-
Probing Chemical Reactions
- Summary of the Application : “Trideuterio(deuteriooxy)(113C)methane” can be used to probe chemical reactions. By replacing hydrogen atoms in a molecule with deuterium, scientists can track the path of atoms through a reaction mechanism. This can provide valuable insights into the reaction’s dynamics and kinetics.
- Methods of Application : The reactant molecule is mixed with “Trideuterio(deuteriooxy)(113C)methane” under conditions that allow the exchange of hydrogen atoms for deuterium. The reaction is then carried out, and the products are analyzed to determine the fate of the deuterium atoms.
- Results or Outcomes : The use of “Trideuterio(deuteriooxy)(113C)methane” in probing chemical reactions can provide detailed information about the reaction mechanism, helping scientists understand how the reaction occurs.
-
- Summary of the Application : Recent research has discovered the denitrifying anaerobic methane oxidation process (DAMO), which uses methane as a carbon source to reduce nitrite and/or nitrate to dinitrogen gas. “Trideuterio(deuteriooxy)(113C)methane” could potentially be used in this process to help reduce nitrogen contamination and greenhouse gas emissions from wastewater treatment plants (WWTP) .
- Methods of Application : In a DAMO process, wastewater is treated with a mixture of bacteria and archaea that can use methane to reduce nitrite and/or nitrate. “Trideuterio(deuteriooxy)(113C)methane” could potentially be used as the methane source in this process .
- Results or Outcomes : The use of “Trideuterio(deuteriooxy)(113C)methane” in a DAMO process could potentially help to reduce nitrogen contamination and greenhouse gas emissions from WWTPs, making the treatment process more sustainable .
Direcciones Futuras
While specific future directions for Trideuterio(deuteriooxy)(113C)methane are not mentioned in the search results, it is noted that membrane technology for natural gas purification, which could potentially involve deuterated compounds, is a fast-growing field with many opportunities for future research .
Propiedades
IUPAC Name |
trideuterio(deuteriooxy)(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i1+1D3,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-YFICBCNASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
37.059 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanol-13C-D4 | |
CAS RN |
32479-98-4 | |
| Record name | 32479-98-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B58138.png)




